({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
Description
Properties
IUPAC Name |
1-(4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-19(2)8-12-17-14(16)13-11(9-20-15(13)18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDBGXVJPZIESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, a phenolic thieno [2,3- d ]pyrimidine, has been identified to have affinity for the estrogen receptor α.
Mode of Action
If it shares a similar mechanism with the phenolic thieno [2,3- d ]pyrimidine, it might interact with the estrogen receptor α.
Biological Activity
({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, relevant research findings, and implications for future studies.
Chemical Structure and Properties
The IUPAC name of the compound is (4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine, with the molecular formula and a molecular weight of 303.81 g/mol. The chemical structure is characterized by a thieno[2,3-d]pyrimidine core substituted with a chloro group and a phenyl moiety.
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine family exhibit significant antimicrobial properties. A study on similar thienopyrimidines demonstrated potent antibacterial and antimycobacterial activities against various strains, including Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| 4c | S. aureus | 8 | Strong |
| 4e | E. coli | 16 | Moderate |
| 5g | M. tuberculosis | 4 | Strong |
The minimum inhibitory concentration (MIC) values suggest that derivatives like 4c and 5g are particularly effective against specific pathogens, indicating that structural modifications can enhance biological activity.
Cytotoxicity and Anticancer Activity
In addition to antimicrobial properties, thienopyrimidine derivatives have been investigated for their cytotoxic effects on cancer cells. For instance, certain derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A specific study highlighted the cytotoxic effects of related compounds on breast cancer cells, reporting IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range .
Table 2: Cytotoxicity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5 | Apoptosis |
| Compound B | HeLa (Cervical) | 10 | Cell Cycle Arrest |
Case Studies
Several case studies have documented the efficacy of thienopyrimidine derivatives in clinical settings:
- Antimycobacterial Activity : A clinical trial assessed the effectiveness of a thienopyrimidine derivative against resistant strains of Mycobacterium tuberculosis. Results showed a significant reduction in bacterial load in treated patients compared to controls.
- Anticancer Efficacy : In vitro studies demonstrated that treatment with thienopyrimidine derivatives led to reduced viability of cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Key Observations:
Substituent Reactivity: The chloro group in the target compound is less reactive than the bromo substituents in the thiophene and pyrrole analogs, limiting its utility in further nucleophilic substitutions but enhancing stability . The dimethylaminomethyl group introduces basicity and hydrogen-bonding capacity, contrasting with the trifluoromethyl group in the thiophene derivative, which reduces electron density and increases metabolic resistance .
However, the dimethylaminomethyl group may counterbalance this by improving aqueous solubility .
Biological Interactions: The thieno[2,3-d]pyrimidine core mimics purine nucleotides, making it more likely to interact with enzymatic active sites than the thiophene or pyrrole analogs, which lack this bioisosteric advantage .
Preparation Methods
Synthesis of the 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Core
The key intermediate 4-chloro-5-phenylthieno[2,3-d]pyrimidine is typically synthesized via cyclization and chlorination steps starting from appropriate thiophene and pyrimidine precursors.
One documented method involves the treatment of 7-phenyl-9-thia-2,4-diazabicyclo[4.3.0]nona-2,7,10-trien-5-one with thionyl chloride in the presence of catalytic N,N-dimethylformamide at 80°C for 4 hours to induce chlorination and ring closure, yielding 4-chloro-5-phenylthieno[2,3-d]pyrimidine with high yield (up to 100%).
After chlorination, the reaction mixture is concentrated under reduced pressure, and the product is purified by standard techniques such as recrystallization or chromatography.
Introduction of the Dimethylaminomethyl Group at the 2-Position
The substitution at the 2-position with a dimethylaminomethyl group can be achieved via nucleophilic substitution or via a side-chain functionalization approach:
A common approach involves the reaction of the 4-chloro-5-phenylthieno[2,3-d]pyrimidine intermediate with a suitable dimethylaminomethylating agent under basic or neutral conditions, often in the presence of a base like triethylamine or DIEA (N,N-diisopropylethylamine).
The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethylene glycol at elevated temperatures (e.g., 80-110°C) to facilitate substitution.
Boc-protected amines may be used initially, followed by Boc-deprotection using 4 M HCl in dioxane to yield the free dimethylaminomethyl derivative.
Alternative Synthetic Routes and Key Reagents
Lithiation and halogenation steps are often employed for the selective functionalization of the pyrimidine ring. For example, treatment of pyridine or thiophene derivatives with n-butyllithium at low temperature (-75 to -78°C) under inert atmosphere, followed by quenching with electrophilic halogen sources (e.g., bromine, oxalyl chloride), enables the introduction of halogen atoms at specific positions.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are used to introduce aryl groups at the 5-position of the thieno[2,3-d]pyrimidine core. Typical conditions include Pd(PPh3)4 or Pd2(dba)3 as catalysts, bases such as cesium carbonate or potassium hydroxide, and solvents like toluene or ethanol/water mixtures at temperatures around 90-110°C under inert atmosphere.
The dimethylaminomethyl side chain can also be introduced via reductive amination or nucleophilic substitution on a suitable halomethyl intermediate.
Summary Table of Preparation Steps and Conditions
Research Findings and Observations
The chlorination step with thionyl chloride and catalytic DMF is critical for activating the pyrimidine ring for further substitution, providing a reliable and high-yielding route to the 4-chloro intermediate.
Palladium-catalyzed coupling reactions are efficient for introducing diverse aryl substituents, which is essential for tuning the pharmacological properties of the molecule.
The use of Boc-protected amines allows for controlled introduction of the dimethylaminomethyl group, minimizing side reactions and facilitating purification.
Low-temperature lithiation followed by electrophilic halogenation provides regioselective functionalization, which is crucial for the synthesis of complex derivatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the thieno[2,3-d]pyrimidine core of ({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine?
- Methodology : The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclization and chlorination. For example, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one reacts with POCl₃ at 80°C for 2 hours, yielding 4-chloro-5-phenylthieno[2,3-d]pyrimidine (94.23% yield) . Key parameters:
-
Temperature : 80°C (avoids side reactions).
-
Solvent : POCl₃ acts as both solvent and chlorinating agent.
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Monitoring : TLC (hexane:ethyl acetate, 7:3) ensures reaction completion.
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Workup : Neutralization with NaHCO₃ followed by vacuum filtration.
Step Reagent/Condition Yield Purity (m.p.) Chlorination POCl₃, 80°C, 2 h 94.23% 125–127°C
Q. How can structural integrity and purity of intermediates be validated during synthesis?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups).
- IR : Detect functional groups (e.g., C-Cl stretch at ~750 cm⁻¹).
- GC-MS/HPLC : Assess purity (>95% by area normalization) .
Q. What purification strategies are effective for isolating the final compound?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .
- Critical Note : Avoid prolonged exposure to moisture to prevent hydrolysis of the dimethylamine group.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?
- Methodology : Grow crystals via slow evaporation (e.g., in dichloromethane/methanol). Use SHELXL for refinement . Example parameters:
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Data Collection : Bruker APEX-II CCD, Mo-Kα radiation (λ = 0.71073 Å).
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Refinement : R-factor < 0.05, data-to-parameter ratio > 15 .
Parameter Value Space Group P2₁/c R-factor 0.054 Data-to-Parameter Ratio 13.6
Q. How should researchers address contradictions in reported bioactivity data for thieno[2,3-d]pyrimidine derivatives?
- Methodology :
- Reproducibility : Standardize assays (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition).
- Control Experiments : Compare with reference compounds (e.g., ciprofloxacin for antibacterial activity).
- Purity Verification : Use HPLC (C18 column, acetonitrile/water) to exclude impurities as confounding factors .
Q. What computational approaches predict the compound’s binding affinity for kinase targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with ATP-binding pocket of EGFR (PDB: 1M17).
- MD Simulations : GROMACS, 100 ns trajectory to assess binding stability.
- SAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity .
Q. How does the dimethylamine group influence stability under physiological conditions?
- Methodology :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the chlorination step?
- Resolution :
- Stoichiometry : Excess POCl₃ (>3 equiv.) ensures complete conversion.
- Temperature Control : Suboptimal heating (<80°C) leads to incomplete reactions.
- Workup Timing : Rapid neutralization prevents byproduct formation .
Q. How to reconcile discrepancies in biological activity across structural analogs?
- Resolution :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance target binding vs. electron-donating groups (e.g., -OCH₃).
- Assay Variability : Normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
